1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione
Overview
Description
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione is an organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, which is further connected to a propane-1,2-dione moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione typically involves the reaction of 4-hydroxyacetophenone with ethylene oxide under basic conditions to form 4-(2-hydroxyethoxy)acetophenone. This intermediate is then subjected to a Claisen condensation reaction with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione moiety to diols or alcohols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Ether derivatives, amine derivatives.
Scientific Research Applications
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The dione moiety can undergo redox reactions, affecting cellular processes. These interactions make the compound useful in studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but with a methyl group at the 2-position.
4-(2-Hydroxyethoxy)benzaldehyde: Lacks the dione moiety but has a similar hydroxyethoxy group.
Uniqueness
1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione is unique due to its combination of a hydroxyethoxy group and a dione moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research fields .
Properties
IUPAC Name |
1-[4-(2-hydroxyethoxy)phenyl]propane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(13)11(14)9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPZOOEIJGCMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70823187 | |
Record name | 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70823187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72490-40-5 | |
Record name | 1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70823187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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